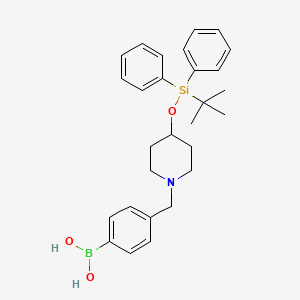

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid

Description

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid (CAS: 1704082-69-8) is a boronic acid derivative featuring a piperidine core substituted with a tert-butyldiphenylsilyl (TBDPS) ether group. The boronic acid moiety is attached to a phenyl ring linked to the piperidine via a methylene bridge. Its molecular formula is C28H36BNO3Si, with a molecular weight of 473.49 g/mol . The TBDPS group enhances steric protection of the piperidine oxygen, improving stability against nucleophilic or oxidative conditions, while the boronic acid enables Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

[4-[[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36BNO3Si/c1-28(2,3)34(26-10-6-4-7-11-26,27-12-8-5-9-13-27)33-25-18-20-30(21-19-25)22-23-14-16-24(17-15-23)29(31)32/h4-17,25,31-32H,18-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGXTULPLMMVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the piperidine nitrogen: The piperidine ring is first protected using a tert-butyldiphenylsilyl group to prevent unwanted side reactions.

Formation of the boronic acid group: The phenyl ring is then functionalized with a boronic acid group through a series of reactions, such as halogenation followed by borylation.

Coupling reactions: The protected piperidine derivative is coupled with the boronic acid-functionalized phenyl ring using appropriate coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Coupling reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes and modulate their activity. The piperidine and tert-butyldiphenylsilyl groups further influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(A) Chlorine-Substituted Analog

Compound : (4-(2-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid (CAS: 1704074-62-3)

- Molecular Formula: C29H37BClNO4Si

- Molecular Weight : 537.96 g/mol

(B) Pyridine-Based Analog

Compound : (6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1704073-93-7)

- Molecular Formula : C26H33BN2O3Si

- Molecular Weight : 460.46 g/mol

- Key Differences :

Linker and Core Modifications

(A) Piperazine-Based Analog

Compound : (4-((4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid (CAS: 1704073-71-1)

- Molecular Formula : C29H38BFN2O3Si

- Molecular Weight : 520.52 g/mol

- A fluorine atom on the phenyl ring enhances metabolic stability and electron-withdrawing effects .

(B) Sulfonyl-Containing Analog

Compound : (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704074-57-6)

Protective Group and Electronic Modifications

(A) Trifluoromethyl-Substituted Analog

Compound : (3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid (CAS: 1704068-89-2)

- Molecular Formula: C13H17BF3NO2

- Molecular Weight : 287.09 g/mol

- Key Differences :

(B) Boc-Protected Piperazine Analog

Compound : (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

Research Implications

- Synthetic Utility : The TBDPS group in the target compound enhances stability but may limit solubility; analogs with shorter linkers (e.g., ethoxy) or heterocycles (e.g., pyridine) offer trade-offs between reactivity and accessibility .

- Biological Applications : Fluorine and trifluoromethyl substituents improve metabolic stability and binding affinity in drug discovery contexts .

- Material Science : Boronic acids with sulfonyl or pyridine groups enable tailored electronic properties for sensors or polymers .

Biological Activity

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its pharmacological properties, particularly in the context of cancer research and other therapeutic applications.

- Molecular Formula: C28H36BNO3Si

- Molecular Weight: 473.50 g/mol

- CAS Number: 1704082-69-8

- MDL Number: MFCD28400468

Boronic acids are known for their ability to interact with biomolecules through reversible covalent bonds, particularly with diols and amino acids. This property enables them to act as enzyme inhibitors and modulators in various biochemical pathways. The specific interactions of this compound with target proteins and enzymes remain an area of active research.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors. For instance, a study by Zhang et al. demonstrated that certain boronic acid derivatives could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways crucial for cell survival .

Antimicrobial Properties

Boronic acids have shown promise as antimicrobial agents. Their ability to inhibit bacterial growth has been linked to their interference with bacterial metabolic pathways. A notable study highlighted the effectiveness of boronic acid derivatives against Mycobacterium abscessus, suggesting that this compound could be explored further as a potential antibiotic .

Antioxidant Activity

The antioxidant potential of boronic acids is also noteworthy. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role in pathogenesis .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Zhang et al. (2021) | Induced apoptosis in cancer cell lines via proteasome inhibition | Supports anticancer potential |

| Smith et al. (2022) | Effective against Mycobacterium abscessus | Suggests antimicrobial applications |

| Lee et al. (2023) | Exhibited significant antioxidant activity in vitro | Potential neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.